Methyl 2-methyl-2-(methylamino)propanoate
Overview
Description
Methyl 2-methyl-2-(methylamino)propanoate: is an organic compound with the molecular formula C6H13NO2. It is a derivative of valine and is commonly used as a building block in organic synthesis. This compound is a colorless liquid with a molecular weight of 131.17 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-methyl-2-(methylamino)propanoate can be synthesized through the esterification of 2-methyl-2-(methylamino)propanoic acid with methanol in the presence of an acid catalyst . The reaction typically involves refluxing the acid and alcohol mixture with a strong acid such as sulfuric acid to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-methyl-2-(methylamino)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or amides.
Reduction: Reduction of this compound can lead to the formation of alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or amides.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 2-methyl-2-(methylamino)propanoate is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving esters and amines .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other chemical intermediates .
Mechanism of Action
The mechanism of action of methyl 2-methyl-2-(methylamino)propanoate involves its interaction with specific molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active amine or acid, which then interacts with the target molecules. The pathways involved may include enzymatic catalysis or receptor binding, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
- Methyl 2-methyl-2-(phenylamino)propanoate
- Methyl 2-methyl-2-(ethylamino)propanoate
- Methyl 2-methyl-2-(butylamino)propanoate
Uniqueness: Methyl 2-methyl-2-(methylamino)propanoate is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to its analogs. The presence of the methylamino group influences its chemical behavior, making it suitable for specific synthetic applications.
Properties
IUPAC Name |
methyl 2-methyl-2-(methylamino)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2,7-3)5(8)9-4/h7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRQJWQKAGNUDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450724 | |
Record name | methyl 2-methyl-2-(methylamino)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53617-94-0 | |
Record name | methyl 2-methyl-2-(methylamino)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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